molecular formula C24H19ClFN3O3S B2377209 11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 902943-75-3

11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No. B2377209
CAS RN: 902943-75-3
M. Wt: 483.94
InChI Key: GHRYFWWOKLMQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C24H19ClFN3O3S and its molecular weight is 483.94. The purity is usually 95%.
BenchChem offers high-quality 11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing compounds with complex structures involving chlorophenyl, fluorophenyl, and thiazole moieties, similar to the molecule . For instance, the synthesis of isostructural compounds with chlorophenyl and fluorophenyl groups has been achieved, highlighting the potential for creating structurally diverse molecules for further investigation (Kariuki et al., 2021). These studies often involve crystallization and single crystal diffraction to determine the molecular structure, offering insights into the potential applications of these compounds in materials science and molecular engineering.

Potential Antimicrobial and Antitumor Agents

Research into novel heterocyclic compounds derived from chlorophenyl- and fluorophenyl-substituted precursors has shown promising biological activities, including antimicrobial and antitumor effects. For example, compounds synthesized from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been evaluated for their lipase and α-glucosidase inhibition, indicating potential therapeutic applications (Bekircan et al., 2015). Such studies are crucial for the development of new drugs and therapeutic agents, showcasing the importance of structural diversity in drug discovery.

Applications in Materials Science

Compounds with complex molecular structures, including those with thiazole and triazole rings, have been explored for their applications in materials science, such as in the development of fluorescent materials and polymers. The synthesis and fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, for instance, demonstrate the potential for creating new materials with desirable optical properties (Kamalraj et al., 2008). These materials could be useful in a range of applications, from sensing and detection to organic light-emitting diodes (OLEDs).

properties

IUPAC Name

11-acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O3S/c1-14(30)27-10-9-19-20(13-27)33-23-21(19)22(31)29(18-4-2-3-16(25)11-18)24(32)28(23)12-15-5-7-17(26)8-6-15/h2-8,11H,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYFWWOKLMQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

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